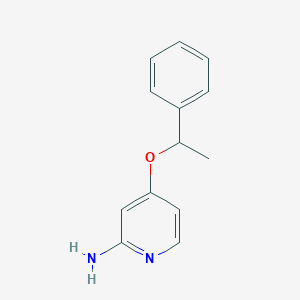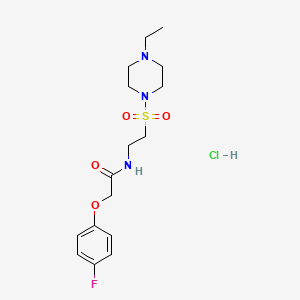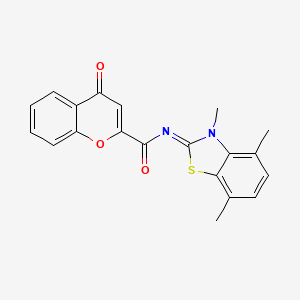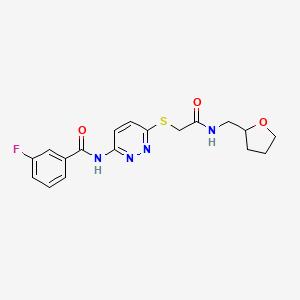![molecular formula C24H25N3O3S B3008781 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034367-63-8](/img/structure/B3008781.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various pyrazole derivatives has been a subject of interest in recent research due to their potential biological applications. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction involving phenyl-1-(thiophen-2-yl) prop-2-en-1-ones and thiosemicarbazide in an alcoholic basic medium . Similarly, different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the versatility of pyrazole derivatives in drug chemistry . Another novel compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These studies demonstrate the diverse synthetic routes available for creating pyrazole-based compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structures of the synthesized pyrazole derivatives were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), mass spectrometry, and elemental analyses were employed to confirm the structures of the synthesized compounds . The X-ray crystal structure of a novel pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . These structural characterizations are crucial for understanding the molecular geometry and electronic structures, which are essential for predicting the biological activity of these compounds.
Chemical Reactions Analysis
The synthesized pyrazole derivatives have been evaluated for their potential in various biological applications. For example, the antidepressant activity of certain derivatives was assessed using in silico toxicity predictions and behavioral investigations, revealing that some compounds may be therapeutically useful as potential antidepressant medications . Other compounds were screened for their inhibitory potential against enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, indicating their potential to bind nucleotide protein targets . These studies highlight the chemical reactivity of pyrazole derivatives and their interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal and molecular structure of one such compound was stabilized by intermolecular hydrogen bonds, forming a three-dimensional supramolecular self-assembly . Hirshfeld surface analysis and thermogravimetric analysis provided insights into the intermolecular interactions and thermal stability of the compounds . Additionally, the electronic structures were optimized using ab-initio methods, and the nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . These properties are significant for the development of pyrazole derivatives as pharmaceutical agents.
科学的研究の応用
Synthesis and Structural Analysis
The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, closely related to the requested compound, was synthesized through a reaction involving 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide. Its crystal structure was explored through single crystal X-ray diffraction studies, providing insights into the molecular and crystal structure stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).
Heterocyclic Synthesis
Benzo[b]thiophen-2-yl-hydrazonoesters were created by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, leading to the formation of various heterocyclic derivatives including pyrazole and isoxazole, showcasing the versatility of benzo[b]thiophene derivatives in heterocyclic synthesis (Mohareb et al., 2004).
Antimicrobial Evaluation
A study on the synthesis and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides revealed the potential of thiophene derivatives in developing antimicrobial agents. The synthesized compounds were characterized and subjected to biological evaluation, indicating their relevance in medicinal chemistry for creating new antimicrobial solutions (Talupur et al., 2021).
Anticancer Activity
A study focused on the synthesis and anticancer evaluation of some novel pyrazole derivatives incorporating the thiophene moiety as potent anti-tumor agents. This research highlights the potential therapeutic applications of such compounds in oncology, demonstrating significant anticancer activities against various cancer cell lines, thus underlining the importance of these derivatives in developing new anticancer drugs (Gomha et al., 2016).
特性
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-15(11-16-14-31-23-8-6-5-7-18(16)23)25-24(28)21-13-20(26-27(21)2)19-12-17(29-3)9-10-22(19)30-4/h5-10,12-15H,11H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURVSJNSMTXUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde](/img/structure/B3008699.png)
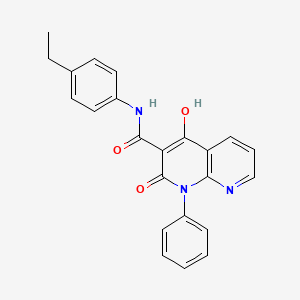






![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)
